Alamethicine

Vue d'ensemble

Description

L'alaméthicine est un antibiotique peptidique formant des canaux produit par le champignon Trichoderma viride. Elle appartient à la famille des peptides peptaibols, qui sont caractérisés par la présence du résidu d'acide aminé non protéinogène acide 2-aminoisobutyrique. Ce composé est connu pour sa capacité à former des canaux ioniques dépendants de la tension dans les bicouches lipidiques, facilitant la diffusion passive des ions à travers les membranes cellulaires .

Applications De Recherche Scientifique

Alamethicin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study peptide synthesis and modification.

Biology: Employed in studies of ion channel formation and membrane permeability.

Medicine: Investigated for its potential as an antimicrobial agent and its ability to modulate immune responses.

Industry: Utilized in the development of biosensors and drug delivery systems

Mécanisme D'action

Target of Action

Alamethicin, a channel-forming peptide antibiotic produced by the fungus Trichoderma viride , primarily targets the cell membranes of organisms . It is known to permeabilize isolated mitochondria as well as animal cells .

Mode of Action

Alamethicin interacts with cell membranes, forming voltage-gated ion channels . This interaction is facilitated by the non-proteinogenic amino acid residue Aib (2-aminoisobutyric acid), which strongly induces the formation of alpha-helical structure . The formation of these channels disrupts the normal function of the cell membrane, leading to changes in cell behavior .

Biochemical Pathways

Alamethicin affects several biochemical pathways. In human liver microsomes, it activates both Cytochrome P450 enzymes (CYPs) and UDP-glucuronosyltransferases (UGTs), which are involved in drug metabolism . In plant cells, Alamethicin induces the biosynthesis of volatile compounds principally via the octadecanoid-signaling pathway .

Pharmacokinetics

It has been used to study metabolic stability and in vitro metabolite profiling in human liver microsomes .

Result of Action

The primary result of Alamethicin’s action is the disruption of normal cell function. In animal cells, this can lead to cell death . In plant cells, Alamethicin induces the biosynthesis of volatile compounds and causes changes in cell behavior, such as tendril coiling .

Action Environment

The action of Alamethicin can be influenced by environmental factors. For instance, its ability to form ion channels in cell membranes is voltage-gated . Additionally, the presence of other molecules can affect Alamethicin’s activity. For example, in human liver microsomes, the presence of both CYPs and UGTs is necessary for Alamethicin to exert its effects .

Analyse Biochimique

Biochemical Properties

Alamethicin plays a crucial role in biochemical reactions by forming ion channels in cell membranes. These channels facilitate the passive diffusion of ions, such as potassium and chloride, across the membrane. Alamethicin interacts with various biomolecules, including lipids and proteins, to form these channels. The peptide’s ability to self-associate and form helical structures is essential for its channel-forming activity .

Cellular Effects

Alamethicin has significant effects on various types of cells and cellular processes. In plant cells, it permeabilizes the plasma membrane, leading to ion fluxes that can trigger signaling pathways and gene expression changes. For example, in Arabidopsis thaliana, alamethicin induces the production of jasmonic acid and salicylic acid, which are key signaling molecules in plant defense responses . In animal cells, alamethicin can disrupt cellular metabolism by forming pores in the membrane, leading to the leakage of intracellular contents .

Molecular Mechanism

The molecular mechanism of alamethicin involves its ability to form transmembrane pores. Alamethicin molecules aggregate in the membrane to form a helical bundle, creating a channel through which ions can pass. This pore formation is driven by the peptide’s amphipathic nature, with hydrophobic residues interacting with the lipid bilayer and hydrophilic residues lining the channel interior. Alamethicin’s interaction with lipid molecules is crucial for its antimicrobial action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alamethicin can change over time. Alamethicin is relatively stable, but its activity can be influenced by factors such as temperature and pH. Over time, alamethicin can induce long-term changes in cellular function, including alterations in ion homeostasis and metabolic pathways. In vitro studies have shown that alamethicin can activate enzymes such as UDP-glucuronosyltransferases in liver microsomes, highlighting its potential impact on metabolic processes .

Dosage Effects in Animal Models

The effects of alamethicin vary with different dosages in animal models. At low doses, alamethicin can form ion channels without causing significant toxicity. At higher doses, it can disrupt cellular integrity and lead to adverse effects such as cell death. Studies have shown that alamethicin’s pore-forming activity is dose-dependent, with higher concentrations leading to more extensive membrane permeabilization .

Metabolic Pathways

Alamethicin is involved in various metabolic pathways, particularly those related to ion transport and membrane dynamics. It interacts with enzymes such as cytochrome P450s and UDP-glucuronosyltransferases, influencing metabolic flux and metabolite levels. Alamethicin’s ability to modulate enzyme activity highlights its potential as a tool for studying metabolic processes in vitro .

Transport and Distribution

Within cells and tissues, alamethicin is transported and distributed primarily through its interaction with lipid membranes. The peptide’s amphipathic nature allows it to integrate into the lipid bilayer, where it can form transmembrane channels. Alamethicin’s distribution is influenced by factors such as membrane composition and the presence of specific binding proteins .

Subcellular Localization

Alamethicin’s subcellular localization is primarily within the plasma membrane, where it forms ion channels. The peptide’s targeting to the membrane is facilitated by its hydrophobic residues, which interact with the lipid bilayer. Alamethicin’s activity is dependent on its localization, as its channel-forming ability is crucial for its biochemical and cellular effects .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'alaméthicine peut être synthétisée en utilisant la synthèse peptidique en phase solide, une méthode qui permet l'addition séquentielle d'acides aminés à une chaîne peptidique en croissance. Le processus implique l'utilisation de dérivés d'acides aminés protégés et de réactifs de couplage pour assurer la séquence et la structure correctes du peptide. La synthèse est généralement effectuée dans des conditions anhydres pour éviter l'hydrolyse des liaisons peptidiques .

Méthodes de Production Industrielle : La production industrielle d'alaméthicine implique la fermentation de Trichoderma viride dans des conditions contrôlées. Le champignon est cultivé dans un milieu riche en nutriments, et le peptide est extrait et purifié du bouillon de culture en utilisant des techniques chromatographiques. Cette méthode permet la production à grande échelle d'alaméthicine pour la recherche et les applications pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : L'alaméthicine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions peuvent modifier la structure et les propriétés du peptide, affectant son activité biologique.

Réactifs et Conditions Courants :

Oxydation : L'alaméthicine peut être oxydée en utilisant des réactifs tels que le peroxyde d'hydrogène ou le permanganate de potassium dans des conditions douces.

Réduction : La réduction de l'alaméthicine peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les réactions de substitution peuvent être effectuées en utilisant des nucléophiles tels que des amines ou des thiols pour remplacer des groupes fonctionnels spécifiques dans le peptide

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut entraîner la formation de ponts disulfure, tandis que la réduction peut conduire à la rupture des liaisons peptidiques .

4. Applications de la Recherche Scientifique

L'alaméthicine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la modification des peptides.

Biologie : Employée dans des études sur la formation de canaux ioniques et la perméabilité membranaire.

Médecine : Enquête sur son potentiel en tant qu'agent antimicrobien et sa capacité à moduler les réponses immunitaires.

Industrie : Utilisée dans le développement de biosenseurs et de systèmes d'administration de médicaments

5. Mécanisme d'Action

L'alaméthicine exerce ses effets en formant des canaux ioniques dépendants de la tension dans les bicouches lipidiques. Le peptide s'insère dans la membrane et s'auto-associe pour former un pore à travers lequel les ions peuvent passer. Ce processus est entraîné par le gradient électrochimique à travers la membrane. La formation de ces canaux perturbe le potentiel membranaire, ce qui conduit à la lyse cellulaire et à la mort dans les micro-organismes sensibles .

Composés Similaires :

Gramicidine A : Un autre peptide formant des canaux qui augmente la perméabilité membranaire aux ions.

Valinomycine : Un ionophore transporteur qui facilite le transport des ions potassium à travers les membranes.

Nystatine : Un antibiotique formant des pores qui perturbe les membranes cellulaires fongiques

Unicité de l'Alamethicine : L'alaméthicine est unique en raison de sa capacité à former des canaux ioniques dépendants de la tension, une propriété non partagée par tous les peptides peptaibols. Cette caractéristique la rend particulièrement utile pour l'étude du transport ionique et de la dynamique membranaire .

Comparaison Avec Des Composés Similaires

Gramicidin A: Another channel-forming peptide that increases membrane permeability to ions.

Valinomycin: A carrier ionophore that facilitates the transport of potassium ions across membranes.

Nystatin: A pore-forming antibiotic that disrupts fungal cell membranes

Uniqueness of Alamethicin: Alamethicin is unique due to its ability to form voltage-gated ion channels, a property not shared by all peptaibol peptides. This characteristic makes it particularly useful for studying ion transport and membrane dynamics .

Activité Biologique

Alamethicin is a well-studied peptaibol, a class of antimicrobial peptides characterized by their ability to form ion channels in biological membranes. This article delves into the biological activity of alamethicin, focusing on its antimicrobial properties, mechanisms of action, and potential applications in various fields, including pharmacology and biotechnology.

Overview of Alamethicin

Alamethicin is a 20-amino acid peptide derived from the fungus Trichoderma viride . It is notable for its unique structural features, including the presence of non-proteinogenic amino acids such as aminoisobutyric acid (Aib), which contribute to its stability and activity. Alamethicin predominantly adopts an α-helical conformation, enabling it to integrate into lipid bilayers and form transmembrane pores .

Antimicrobial Activity

Alamethicin exhibits significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. Recent studies have shown that modifications to its structure can enhance its efficacy:

- N-terminal Acetylation : Enhances lipophilicity and membrane insertion, increasing antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis with minimal inhibitory concentrations (MIC) ranging from 1.56 to 12.5 µg/mL .

- Analogues : Alamethicin analogues with N-terminal modifications demonstrated improved activity, with some compounds exhibiting up to eight times the potency of native alamethicin .

Table 1: Antimicrobial Activity of Alamethicin and Its Analogues

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Alamethicin | Bacillus subtilis | 3.13 |

| N-acetylated Alm | Staphylococcus aureus | 6.2 |

| Fluorinated Alm 5c | Bacillus subtilis | 1.56 |

| Fluorinated Alm 6a | Staphylococcus aureus | 3.13 |

The antimicrobial mechanism of alamethicin involves the formation of pores in bacterial membranes, leading to disruption of membrane integrity and subsequent cell lysis. Studies indicate that alamethicin can permeabilize not only bacterial membranes but also mitochondrial membranes in eukaryotic cells . This property has implications for its use in targeting cancer cells, as it can induce cytotoxic effects.

Case Studies

- Cancer Cell Targeting : Research has indicated that alamethicin can inhibit the growth of human carcinoma cell lines, such as KB cells derived from cervical cancer. The study found that certain analogues could induce significant cytotoxicity while retaining antibacterial properties .

- In Vitro Glucuronidation Studies : Alamethicin has been utilized in studies examining the glucuronidation process in hepatic microsomes. It was found that specific concentrations of alamethicin could enhance glucuronide formation for various phenolic compounds, suggesting its potential role in drug metabolism studies .

Propriétés

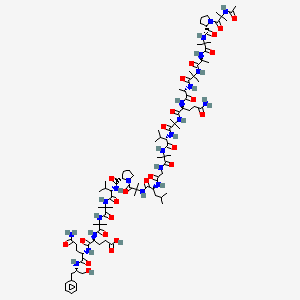

IUPAC Name |

(4S)-4-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H150N22O25/c1-47(2)43-58(72(127)108-92(24,25)84(139)113-41-29-33-59(113)73(128)103-65(48(3)4)75(130)111-90(20,21)82(137)112-89(18,19)80(135)102-56(37-40-64(120)121)70(125)101-55(35-38-61(93)117)69(124)98-54(46-115)44-53-31-27-26-28-32-53)99-63(119)45-95-77(132)85(10,11)110-76(131)66(49(5)6)104-81(136)88(16,17)107-71(126)57(36-39-62(94)118)100-67(122)50(7)96-78(133)86(12,13)106-68(123)51(8)97-79(134)87(14,15)109-74(129)60-34-30-42-114(60)83(138)91(22,23)105-52(9)116/h26-28,31-32,47-51,54-60,65-66,115H,29-30,33-46H2,1-25H3,(H2,93,117)(H2,94,118)(H,95,132)(H,96,133)(H,97,134)(H,98,124)(H,99,119)(H,100,122)(H,101,125)(H,102,135)(H,103,128)(H,104,136)(H,105,116)(H,106,123)(H,107,126)(H,108,127)(H,109,129)(H,110,131)(H,111,130)(H,112,137)(H,120,121)/t50-,51-,54-,55-,56-,57-,58-,59-,60-,65-,66-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHSQOCGTJHDIL-UTXLBGCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H150N22O25 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1964.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59588-86-2, 27061-78-5 | |

| Record name | Alamethicin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059588862 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alamethicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.